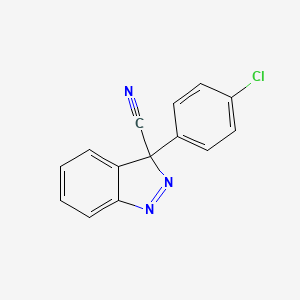
3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile is a chemical compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a 4-chlorophenyl group attached to the indazole core, which is further substituted with a carbonitrile group. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl cyanide with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole ring or the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated or nitrated indazole derivatives.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and psychiatric disorders.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress and inflammatory pathways, which are implicated in various diseases. It can interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase, thereby enhancing the antioxidant defense system .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-1H-indazole: Lacks the carbonitrile group, which may affect its biological activity.
3-(4-Chlorophenyl)-1-methyl-1H-indole: Contains a methyl group instead of the carbonitrile group, leading to different chemical properties.
3-(4-Chlorophenyl)-1H-pyrazole: Features a pyrazole ring instead of an indazole ring, resulting in distinct biological activities.
Uniqueness
3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile is unique due to the presence of both the 4-chlorophenyl and carbonitrile groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H8ClN3 |
|---|---|
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)indazole-3-carbonitrile |
InChI |
InChI=1S/C14H8ClN3/c15-11-7-5-10(6-8-11)14(9-16)12-3-1-2-4-13(12)17-18-14/h1-8H |
Clé InChI |
YDSVQTQEVDGXEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(N=N2)(C#N)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


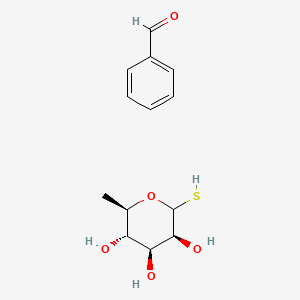
![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
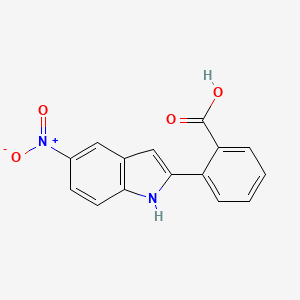
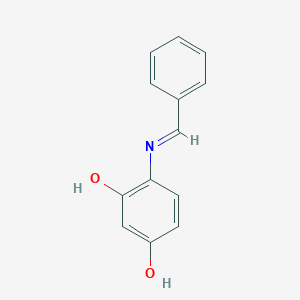

![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)

![2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
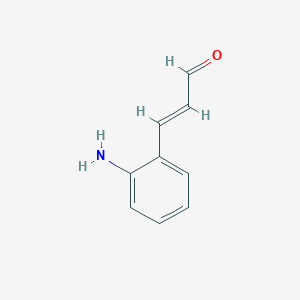
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
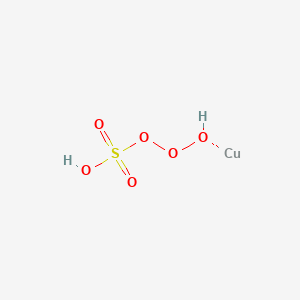

![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-](/img/structure/B13794910.png)
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)
